2-[(1-Phenylbutoxy)carbonyl]benzoic acid
Beschreibung
Molecular Architecture and IUPAC Nomenclature
The systematic nomenclature of 2-[(1-phenylbutoxy)carbonyl]benzoic acid follows IUPAC conventions, designating the compound as a benzoic acid derivative where the ortho position contains an ester functional group linked to a 1-phenylbutoxy substituent. The molecular formula C₁₈H₁₈O₄ indicates the presence of eighteen carbon atoms, eighteen hydrogen atoms, and four oxygen atoms, resulting in a molecular weight of 298.33 g/mol. The structural complexity arises from the integration of multiple functional groups, including the carboxylic acid terminus, the ester carbonyl linkage, and two distinct aromatic ring systems.
The SMILES notation CCCC(c1ccccc1)OC(=O)c1ccccc1C(=O)O provides a linear representation of the molecular connectivity, illustrating the butyl chain attachment to the phenyl ring through an oxygen atom, which subsequently connects to the carbonyl carbon of the benzoic acid framework. This structural arrangement creates a molecule with significant conformational flexibility, particularly around the ester linkage and the butyl chain extension. The presence of both electron-withdrawing carbonyl groups and electron-donating alkoxy substituents establishes an interesting electronic environment that influences the compound's reactivity and intermolecular binding characteristics.
The geometric parameters of related benzoic acid derivatives provide insight into the expected structural features of 2-[(1-phenylbutoxy)carbonyl]benzoic acid. Comparative analysis with 2-(2-phenylethyl)benzoic acid reveals typical aromatic ring geometries with C-C bond lengths ranging from 1.380 to 1.400 Å and C-O carboxyl distances of approximately 1.240 Å for the carbonyl oxygen and 1.310 Å for the hydroxyl oxygen. The ester linkage in the target compound likely exhibits similar geometric characteristics, with C=O bond lengths near 1.210 Å and C-O ester distances around 1.350 Å, consistent with standard ester functional group parameters.
Eigenschaften
Molekularformel |
C18H18O4 |
|---|---|
Molekulargewicht |
298.3g/mol |
IUPAC-Name |
2-(1-phenylbutoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C18H18O4/c1-2-8-16(13-9-4-3-5-10-13)22-18(21)15-12-7-6-11-14(15)17(19)20/h3-7,9-12,16H,2,8H2,1H3,(H,19,20) |
InChI-Schlüssel |
SIJGMVCTZYQPFP-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O |
Kanonische SMILES |
CCCC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on Bioactivity
- Cytotoxicity : The 2-ethylhexyl derivative (IC₅₀ = 130 μM) exhibits lower cytotoxicity compared to capsaicin (IC₅₀ = 91 μM), suggesting bulkier substituents may reduce cellular interaction efficiency.
- Natural vs. Synthetic Origins : The 2-ethylhexyl analog is found in algal and fungal extracts, highlighting natural biosynthetic pathways, whereas phenyl-substituted analogs (e.g., 1-phenylethoxy) are typically synthetic.
Physicochemical Properties
- Lipophilicity: Longer alkyl chains (e.g., phenylbutoxy vs.
- Solubility : Piperazinyl derivatives () demonstrate improved solubility in polar solvents due to amine functionality, unlike purely aliphatic/aromatic analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
